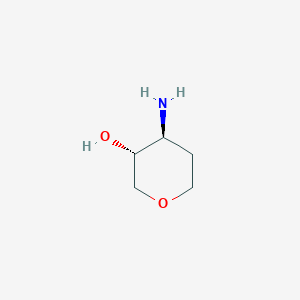
(3R,4S)-4-氨基四氢-2H-吡喃-3-醇
描述
(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol: is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is a derivative of tetrahydropyran, featuring an amino group at the fourth position and a hydroxyl group at the third position in the trans configuration
科学研究应用
Chemistry: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is used to study enzyme-substrate interactions and as a probe in biochemical assays .
Medicine: It is also investigated for its potential therapeutic effects in treating certain diseases .
Industry: In the industrial sector, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol typically involves the reduction of a suitable precursor, such as a nitro or nitrile compound, followed by cyclization. One common method includes the reduction of 4-nitrotetrahydropyran-3-OL using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxotetrahydropyran-3-OL.
Reduction: Formation of 4-aminotetrahydropyran-3-amine.
Substitution: Formation of 4-chlorotetrahydropyran-3-OL.
作用机制
The mechanism of action of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, facilitating the formation of new chemical bonds and the creation of complex molecular architectures. This interaction can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
- trans-4-Aminotetrahydropyran-3-amine
- 4-Chlorotetrahydropyran-3-OL
- 4-Oxotetrahydropyran-3-OL
Comparison: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is unique due to its specific configuration and functional groups. Compared to its analogs, it exhibits distinct reactivity and binding properties, making it valuable in specific applications. For instance, the presence of both amino and hydroxyl groups in the trans configuration enhances its ability to participate in hydrogen bonding and other interactions, which is not as pronounced in its analogs .
属性
IUPAC Name |
(3R,4S)-4-aminooxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278114 | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-58-9 | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096770-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)


![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)









